

# Quantitative Data on Solubility and Stability

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## Compound Focus: Phenthoate

CAS No.: 2597-03-7

Cat. No.: S539464

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The table below summarizes the core physicochemical properties of **phenthoate** relevant to its behavior in aqueous environments.

| Property                    | Value   | Conditions / Notes                 | Source  |
|-----------------------------|---|------------------------------------|---------|
| Water Solubility            | 11 mg/L   | 25 °C, pH 7                        | [1] [2] |
| Log P (Octanol-Water)       | 3.69  | -                                  | [2]     |
| Hydrolysis DT <sub>50</sub> | ~20 days (25% degradation)                                  | pH 9.7                             | [3]     |
| Hydrolysis Stability        | Relatively slight degradation                               | pH 3.9, 5.8, and 7.8 after 20 days | [3]     |
| Vapour Pressure             | 5.3 mPa   | 20 °C                              | [2]     |
| Henry's Law Constant        | 5.55 x 10 <sup>-4</sup> Pa m <sup>3</sup> mol <sup>-1</sup> | 25 °C                              | [2]     |

## Experimental Protocol for Degradation Studies

The following methodology is adapted from a research study investigating the uptake and degradation of **phenthoate** by the microalga *Prorocentrum lima* [4].

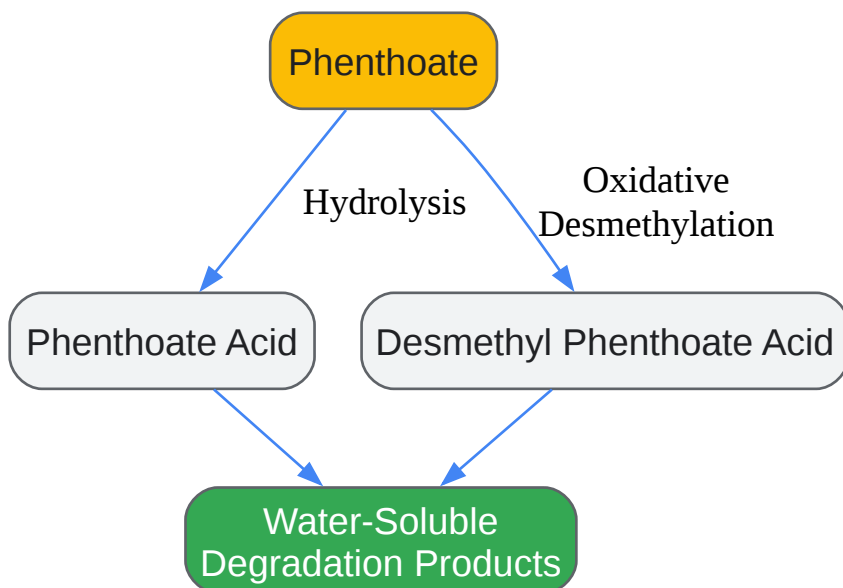
- Test Organism and Culture:** *Prorocentrum lima* (strain CCMP 2579) was cultured in 250 mL flasks containing sterile f/2 medium. Cultures were maintained at **20 ± 1 °C** under a **12/12 hour light/dark**

cycle [4].

- **Exposure Experiment:** The initial algal density was set at  $1 \times 10^4$  cells per mL. **Phenthoate** was introduced into the culture medium at various concentrations (e.g., 100, 250, 500, and 1000  $\mu\text{g/L}$ ). A control treatment without algae was established in parallel to account for non-biological degradation [4].
- **Sample Analysis:**
  - **Phenthoate Quantification:** The residual concentration of **phenthoate** in the culture medium was measured at specific intervals (e.g., 48 and 96 hours). This analysis differentiated between the algal culture and the algal-free control to determine biological vs. abiotic degradation [4].
  - **Omics Analysis:** To understand the molecular mechanism, transcriptomic and proteomic analyses were performed on the algal cells to identify changes in gene and protein expression in response to **phenthoate** exposure [4].

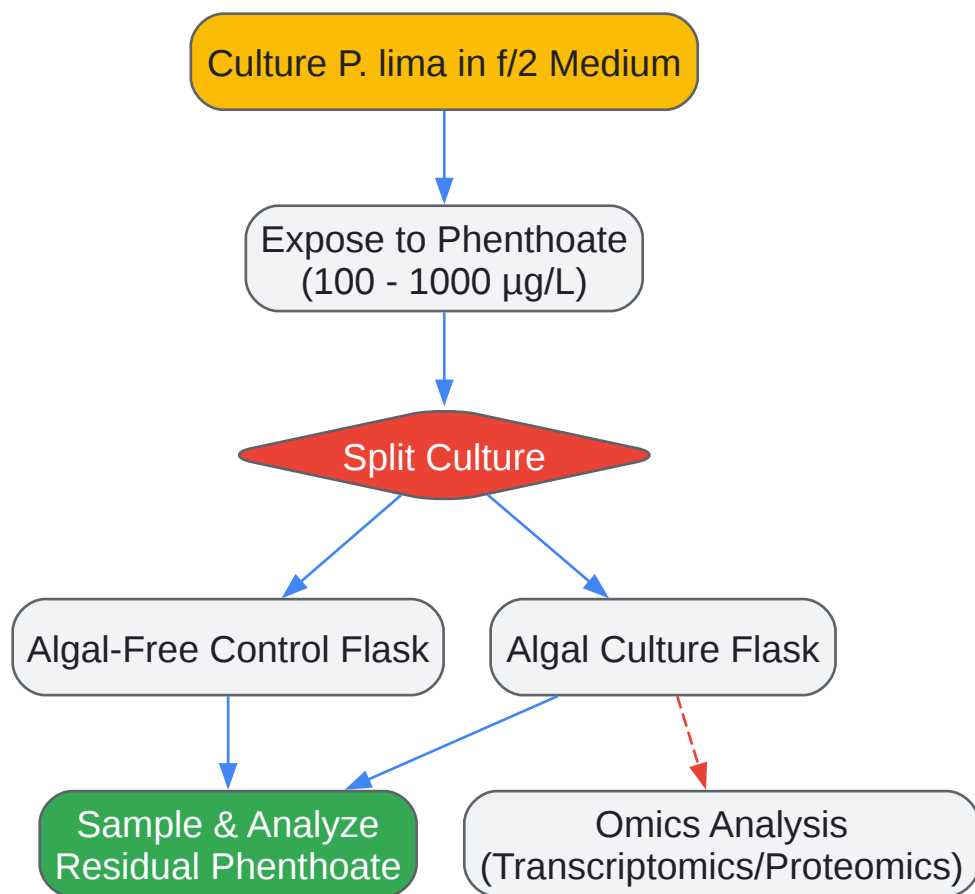
## Degradation Pathway & Experimental Workflow

The following diagrams illustrate the conceptual degradation pathway of **phenthoate** and the experimental workflow for studying its removal in an algal system.



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*Diagram 1: Proposed mammalian metabolic pathway for **phenthoate**, based on identification of urinary metabolites [3].*



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Diagram 2: Experimental workflow for assessing **phenthoate** degradation by microalgae [4].

## Key Conclusions for Researchers

- **Inherent Stability:** **Phenthoate** is relatively stable in neutral and acidic aqueous solutions but undergoes significant degradation under alkaline conditions [3].
- **Potential for Bioremediation:** The microalga *Prorocentrum lima* can actively remove **phenthoate** from water, with degradation rates increasing with initial concentration [4].
- **Analytical Considerations:** When conducting experiments, it is crucial to include **algal-free controls** to accurately differentiate between biological uptake and abiotic processes like hydrolysis or adsorption [4].

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## References

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